3-(4-iodophenyl)-N,N-dimethyl-2,3-dihydro-1H-inden-1-amine
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Overview
Description
1-Indanamine, N,N-dimethyl-3-(4-iodophenyl)- is a chemical compound with the molecular formula C17H18IN It is known for its unique structure, which includes an indanamine core substituted with a dimethylamino group and an iodophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Indanamine, N,N-dimethyl-3-(4-iodophenyl)- typically involves multiple steps, starting from readily available precursors. One common method involves the iodination of a suitable indanamine derivative, followed by N,N-dimethylation. The reaction conditions often require the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the aromatic ring. The N,N-dimethylation step can be achieved using dimethylamine and a suitable base under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as chromatography, may also be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-Indanamine, N,N-dimethyl-3-(4-iodophenyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of the iodine atom or reduction of the aromatic ring.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce deiodinated or reduced aromatic compounds. Substitution reactions can introduce various functional groups, such as azides or thiols, into the molecule .
Scientific Research Applications
1-Indanamine, N,N-dimethyl-3-(4-iodophenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and as a probe for investigating enzyme activities.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Indanamine, N,N-dimethyl-3-(4-iodophenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the iodophenyl group may enhance its binding affinity and specificity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1-Indanamine: A simpler analog without the dimethylamino and iodophenyl groups.
N,N-Dimethyl-1-indanamine: Lacks the iodophenyl substitution.
3-(4-Iodophenyl)-1-indanamine: Does not have the N,N-dimethylamino group.
Uniqueness
1-Indanamine, N,N-dimethyl-3-(4-iodophenyl)- is unique due to the presence of both the N,N-dimethylamino and iodophenyl groups. These substitutions confer distinct chemical and biological properties, making it a valuable compound for various applications. The iodophenyl group, in particular, enhances its reactivity and potential as a probe in biological studies .
Properties
CAS No. |
163076-45-7 |
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Molecular Formula |
C17H18IN |
Molecular Weight |
363.24 g/mol |
IUPAC Name |
3-(4-iodophenyl)-N,N-dimethyl-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C17H18IN/c1-19(2)17-11-16(12-7-9-13(18)10-8-12)14-5-3-4-6-15(14)17/h3-10,16-17H,11H2,1-2H3 |
InChI Key |
JZWYVGORTNGZOM-UHFFFAOYSA-N |
SMILES |
CN(C)C1CC(C2=CC=CC=C12)C3=CC=C(C=C3)I |
Canonical SMILES |
CN(C)C1CC(C2=CC=CC=C12)C3=CC=C(C=C3)I |
Synonyms |
N,N-dimethyl-3-(4'-iodophenyl)-1-indanamine trans-DIPI |
Origin of Product |
United States |
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